GRGDSPC acetate is typically synthesized through solid-phase peptide synthesis methods. It is classified as a bioactive peptide due to its involvement in cellular processes such as adhesion, migration, and proliferation. The acetate form indicates that the peptide has been modified to enhance its stability and solubility in biological systems.
The synthesis of GRGDSPC acetate is primarily achieved using solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of peptides with high purity and yield.
The molecular structure of GRGDSPC acetate can be represented as follows:
The molecular weight of GRGDSPC acetate is approximately 366.45 g/mol. The presence of the cysteine residue allows for potential disulfide bond formation, which can stabilize the peptide structure under physiological conditions.
GRGDSPC acetate can undergo various chemical reactions typical for peptides:
The stability of GRGDSPC acetate can be influenced by pH, temperature, and ionic strength of the solution. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to study these reactions.
The mechanism of action of GRGDSPC acetate primarily involves its interaction with integrins on cell surfaces. Integrins are transmembrane receptors that facilitate cell adhesion to extracellular matrices.
Upon binding to integrins, GRGDSPC acetate promotes cellular responses such as:
Relevant data indicates that GRGDSPC acetate retains its biological activity across a range of temperatures and ionic strengths commonly found in biological systems.
GRGDSPC acetate has several scientific uses:
The Arg-Gly-Asp (RGD) sequence serves as the universal recognition motif for multiple integrins, particularly αvβ3 and α5β1. In GRGDSPC acetate, this tripeptide sequence binds to the metal ion-dependent adhesion site (MIDAS) within the β-subunit’s I-like domain. The β-propeller domain of αvβ3 and the βI domain of α5β1 undergo conformational changes upon RGD engagement, shifting from a bent (closed) to an extended (open) state [4] [5]. This transition exposes high-affinity ligand-binding pockets, facilitating strong adhesion (KD = 4.9 × 10⁻⁸ M for αvβ3) [4]. The flanking glycine (G) and aspartic acid (D) residues stabilize hydrogen bonding with integrin residues (e.g., D218 in αvβ3), while the arginine (R) side chain inserts into a hydrophobic pocket formed by α-subunit residues [5].
Table 1: Integrin Binding Affinities of RGD-Containing Peptides
Peptide | Target Integrin | KD (M) | Biological Context |
---|---|---|---|
GRGDSPC acetate | αvβ3 | 4.9 × 10⁻⁸ | Angiogenesis, cancer |
GRGDSPC acetate | α5β1 | 5.0 × 10⁻⁸ | Fibronectin matrix assembly |
Cyclic RGDfV | αvβ3 | 4.9 × 10⁻⁸ | Tumor targeting |
The specificity for α5β1 is enhanced by interactions beyond the RGD core: The serine (S) and proline (P) in GRGDSPC may form auxiliary contacts with the β1 subunit’s specificity-determining loop, explaining its role in fibronectin matrix assembly [6].
The C-terminal cysteine (C) in GRGDSPC enables thiol-mediated conjugation and redox-sensitive structural modulation. Free thiol groups facilitate covalent immobilization onto acrylated polymers (e.g., dextran hydrogels), prolonging residency time in physiological environments [8]. Circular dichroism spectroscopy reveals that cysteine promotes a β-turn conformation, stabilizing the RGD motif for optimal integrin docking [6]. Disulfide bridging (e.g., with serum albumin) further extends half-life by reducing proteolytic degradation by >50% compared to non-thiolated RGD analogs [7]. This cysteine-dependent stability is critical for sustained mechanotransduction, as demonstrated in mesenchymal stem cell (MSC) hydrogels where GRGDSPC conjugation maintained integrin clustering for ≥7 weeks [8].
GRGDSPC binding to αvβ3/α5β1 triggers synergistic crosstalk with growth factor receptors. In endothelial cells, it induces clustering of α5β1 integrins within lipid rafts, facilitating complex formation with VEGFR-2. This recruits Src kinase, which phosphorylates VEGFR-2 at Y1175, amplifying VEGF-driven ERK1/2 activation [3] [7]. Phospho-ERK levels increase 3.5-fold within 15 minutes, upregulating MMP-2/9 to remodel the extracellular matrix (ECM) for angiogenesis [3]. Similarly, in MSCs, GRGDSPC-functionalized hydrogels induce persistent ERK phosphorylation (>6 hours), activating the transcription factor RUNX2 to drive osteogenic differentiation [8].
Table 2: Kinetics of GRGDSPC-Induced Phosphorylation Events
Cell Type | Target Protein | Phosphorylation Peak | Functional Outcome |
---|---|---|---|
Endothelial cells | VEGFR-2 (Y1175) | 5–10 minutes | Angiogenic sprouting |
Endothelial cells | ERK1/2 | 15–30 minutes | MMP-2/9 secretion |
Mesenchymal stem cells | ERK1/2 | 60–120 minutes | Osteogenic gene expression |
GRGDSPC-integrin engagement directly activates FAK through autophosphorylation at Y397. This creates a docking site for Src-family kinases, which further phosphorylate FAK at Y576/Y577 to fully activate its kinase domain [2] [7]. Active FAK recruits talin and vinculin, forming a mechanosensitive complex that stabilizes focal adhesions. Force-dependent unfolding of talin exposes vinculin-binding sites (VBS), reinforcing actin-integrin linkages [2]. In cancer cells, GRGDSPC suppresses FAK/Src signaling by competitively inhibiting endogenous fibronectin binding, reducing FAK phosphorylation by 70% and inhibiting invasion [7]. Conversely, in regenerative contexts, GRGDSPC hydrogels enhance FAK activation in MSCs, promoting focal adhesion maturation and stress fiber assembly essential for differentiation [8].
Table 3: FAK Activity Modulation by GRGDSPC in Cellular Contexts
Cell Model | FAK Phosphorylation Change | Downstream Effects |
---|---|---|
Ovarian cancer | ↓70% at Y397 | Reduced invasion, suppressed EMT |
Mesenchymal stem cells | ↑3.1-fold at Y397 | Stress fiber formation, osteogenesis |
Endothelial cells | ↑2.5-fold at Y397 | Focal adhesion assembly, tube formation |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7